molecular formula C10H18N2OS B11887726 2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione

Katalognummer: B11887726
Molekulargewicht: 214.33 g/mol
InChI-Schlüssel: VTJPGWPIGFNAFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[45]decane-3-thione is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione has several applications in scientific research:

Wirkmechanismus

The exact mechanism of action of 2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[45]decane-3-thione is unique due to its specific spiro linkage and the presence of both oxygen and sulfur atoms in its structure

Eigenschaften

Molekularformel

C10H18N2OS

Molekulargewicht

214.33 g/mol

IUPAC-Name

2-ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C10H18N2OS/c1-3-12-9(14)8-10(13-12)4-6-11(2)7-5-10/h3-8H2,1-2H3

InChI-Schlüssel

VTJPGWPIGFNAFS-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=S)CC2(O1)CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.